An In-depth Technical Guide to N-benzyl-N-methylpiperidine-4-carboxamide: Core Basic Properties and Applications
An In-depth Technical Guide to N-benzyl-N-methylpiperidine-4-carboxamide: Core Basic Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the fundamental basic properties of N-benzyl-N-methylpiperidine-4-carboxamide, a versatile heterocyclic compound with significant potential in medicinal chemistry and drug discovery. The content herein is structured to deliver not just data, but also contextual insights into the experimental rationale and potential applications of this molecule, particularly in the realm of neurodegenerative disease research.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals, owing to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1] N-benzyl-N-methylpiperidine-4-carboxamide belongs to this important class of compounds and serves as a crucial building block in the synthesis of more complex molecules with therapeutic potential.[2] Its core structure, featuring a piperidine ring N-substituted with a benzyl group and a carboxamide moiety at the 4-position, has been identified as a key pharmacophore in the development of cholinesterase inhibitors for the potential treatment of Alzheimer's disease.[2]
Physicochemical and Basic Properties
Understanding the fundamental physicochemical properties of a compound is paramount for its application in research and development, influencing factors such as solubility, absorption, and stability. While experimental data for N-benzyl-N-methylpiperidine-4-carboxamide is not extensively available in public literature, we can infer some of its properties based on its structure and data from closely related compounds.
Table 1: Physicochemical Properties of N-benzyl-N-methylpiperidine-4-carboxamide and Related Compounds
| Property | N-benzyl-N-methylpiperidine-4-carboxamide | N-Phenyl-N-benzyl-4-amino-1-methyl-piperidine (related compound) | N-Benzylpiperidine-4-carboxaldehyde (related compound) |
| CAS Number | 686255-79-8[3] | 4945-47-5 | 22065-85-6[4] |
| Molecular Formula | C₁₄H₂₀N₂O | C₁₉H₂₄N₂ | C₁₃H₁₇NO |
| Molecular Weight | 232.32 g/mol | 280.41 g/mol | 203.28 g/mol [4] |
| Predicted pKa | 8.0 - 9.0 (piperidine nitrogen) | 8.04 ± 0.11 (H₂O) | 8.04 ± 0.10 (Predicted)[4] |
| Predicted Melting Point | Not available | 115 °C | 145-149 °C[4] |
| Predicted Boiling Point | Not available | 413.12 °C (rough estimate) | 315.4 °C at 760 mmHg |
| Predicted Solubility | Likely soluble in organic solvents like ethanol, methanol, and DMSO; sparingly soluble in water. | Not specified | Soluble in acetone, chloroform, dichloromethane, and DMSO (slightly)[4] |
Note: The pKa of the piperidine nitrogen is predicted to be in the basic range, making the compound a weak base. This property is crucial for its potential interaction with biological targets and for salt formation to improve solubility and handling. The benzyl and methyl groups contribute to the lipophilicity of the molecule, suggesting good solubility in organic solvents and potentially lower solubility in aqueous media.
Stability and Storage
Carboxamides are generally stable functional groups.[5] However, like many organic compounds, N-benzyl-N-methylpiperidine-4-carboxamide should be stored in a cool, dry place away from light and strong oxidizing agents to prevent degradation.[6] For long-term storage, it is advisable to keep the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation and hydrolysis.[6]
Synthesis and Characterization
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for N-benzyl-N-methylpiperidine-4-carboxamide.
Experimental Protocol: N-Benzylation of N-methylpiperidine-4-carboxamide
The following is a generalized, exemplary protocol based on similar reactions found in the literature.[2][7] Researchers should optimize the reaction conditions for their specific needs.
Materials:
-
N-methylpiperidine-4-carboxamide
-
Benzyl bromide (or benzyl chloride)
-
Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a solution of N-methylpiperidine-4-carboxamide (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-benzyl-N-methylpiperidine-4-carboxamide.
Pharmacological Profile and Mechanism of Action
The primary pharmacological interest in N-benzyl-N-methylpiperidine-4-carboxamide and its derivatives lies in their potential as cholinesterase inhibitors for the symptomatic treatment of Alzheimer's disease.[2]
Mechanism of Cholinesterase Inhibition
Acetylcholinesterase (AChE) is a key enzyme in the central and peripheral nervous systems responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh), terminating the synaptic signal.[8][9] In Alzheimer's disease, there is a deficit in cholinergic neurotransmission.[2] Cholinesterase inhibitors act by blocking the active site of AChE, thereby increasing the concentration and duration of action of acetylcholine in the synaptic cleft.[8] This enhancement of cholinergic signaling can lead to improvements in cognitive function.
The active site of acetylcholinesterase contains two main subsites: an anionic site, which binds the quaternary ammonium group of acetylcholine, and an esteratic site, where the hydrolysis of the ester bond occurs.[9] Non-covalent inhibitors, which are the class that N-benzyl-N-methylpiperidine-4-carboxamide derivatives likely belong to, typically interact with the active site gorge of the enzyme through a combination of hydrogen bonds, and hydrophobic interactions.
Sources
- 1. arts.units.it [arts.units.it]
- 2. ptfarm.pl [ptfarm.pl]
- 3. 1-Benzyl-4-piperidone synthesis - chemicalbook [chemicalbook.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. CN111484444A - The synthetic method of N-benzyl-4-piperidinecarboxaldehyde - Google Patents [patents.google.com]
- 7. bio.libretexts.org [bio.libretexts.org]
- 8. Acetylcholinesterase: From 3D Structure to Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PDB-101: Molecule of the Month: Acetylcholinesterase [pdb101.rcsb.org]
A visual representation of the synthetic route.
